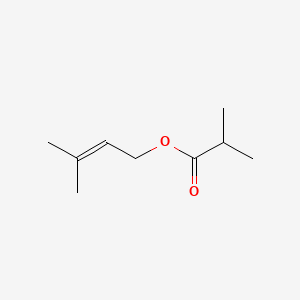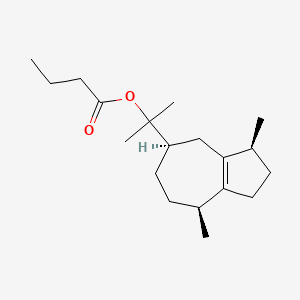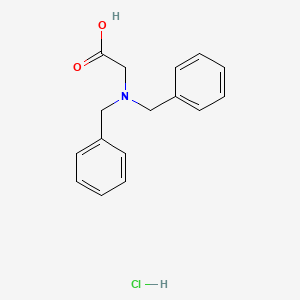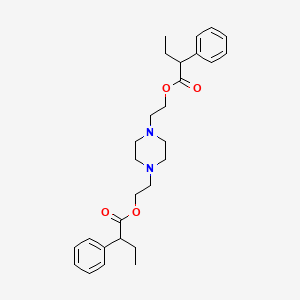
4,4'-Bis(2-hidroxietil)difenil éter
Descripción general
Descripción
“2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol” is a complex organic compound. It contains a total of 39 bonds, including 21 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, 2 primary alcohols, and 2 ethers (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, stilbene-based bisphenols were synthesized from p-coumaric, ferulic, and sinapic acid using a high-yielding two-step approach . Another method involved the Pd (II)-catalyzed, tBuOOH-oxidized, and hydroxyl-directed C (sp2)–H hydroxylation of [1,1’-biphenyl]-2-ols .Molecular Structure Analysis
The molecular structure of “2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol” is complex. It includes an (ONNO) motif of the two phenolic oxygen atoms and two azomethine nitrogen atoms . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, similar to the structure in “2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol”, are activated toward free radical attack. This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .Aplicaciones Científicas De Investigación
Cristalografía y Ciencia de Materiales
Este compuesto se ha utilizado en cristalografía para estudiar las estructuras cristalinas de los complejos de níquel (II) . El análisis cristalográfico detallado ayuda a comprender la geometría molecular y la distribución de electrones, lo cual es crucial para diseñar materiales con propiedades específicas. En ciencia de materiales, sirve como precursor para crear polímeros de coordinación con posibles aplicaciones en catálisis, almacenamiento de gases y tecnologías de separación .
Optoelectrónica
Se han sintetizado derivados de este compuesto para su uso en dispositivos optoelectrónicos. La presencia del grupo bifenilo puede mejorar significativamente las características fotovoltaicas de los colorantes utilizados en células solares orgánicas (OSCs), diodos orgánicos emisores de luz (OLEDs) y otros dispositivos similares . Esto se debe a la capacidad del compuesto para mejorar la capacidad de donación de electrones y ampliar el rango de absorción.
Ciencia Ambiental
En ciencia ambiental, los derivados del compuesto, como el éter bis(2-hidroxietil) de hidroquinona, se utilizan como extensores de cadena en la producción de elastómeros de poliuretano. Estos elastómeros exhiben una resistencia a la tracción, dureza y resistencia mejoradas, que son propiedades esenciales para aplicaciones industriales como revestimientos y selladores que contribuyen a la protección ambiental .
Química Analítica
El compuesto está involucrado en la síntesis de polímeros como el acetato de polivinilo y el ácido poliacrílico, donde actúa como inhibidor de la polimerización para los monómeros de acrilato. También se utiliza como inhibidor de la esterificación, lo cual es importante en los procedimientos analíticos que requieren un control preciso de las condiciones de reacción .
Bioquímica
En bioquímica, el compuesto se ha utilizado en la síntesis de bisfenoles sostenibles a partir de ácidos hidroxicinámicos. Estos bisfenoles son cruciales para desarrollar polímeros más sostenibles, lo que se alinea con los objetivos de la química verde y el desarrollo de materiales biobasados .
Farmacología
Los derivados del compuesto se han explorado por su potencial en farmacología. Por ejemplo, su papel como extensor de cadena de diol aromático simétrico puede mejorar la rigidez y la estabilidad térmica de los elastómeros de poliuretano sin toxicidad o irritación, lo cual es beneficioso para aplicaciones médicas como prótesis y recubrimientos de dispositivos médicos .
Síntesis de Compuestos Novedosos
Se ha desarrollado un nuevo método para sintetizar 2,2'-bifenolos diversamente sustituidos a través de la hidroxilación directa C(sp2)–H de [1,1'-bifenil]-2-oles utilizando este compuesto. Este proceso es significativo para crear nuevas moléculas que podrían tener diversas aplicaciones en química medicinal y desarrollo de fármacos .
Mecanismo De Acción
Target of Action
It is known as an aromatic diol chain extender (hqee) and is commonly used in the production of polyurethane elastomers . It has good compatibility with MDI (Methylene diphenyl diisocyanate), a common isocyanate used in polyurethane production .
Mode of Action
The compound interacts with its targets by extending the chains of polymers, specifically polyurethanes . This interaction significantly improves the tensile strength, hardness, and rebound properties of the products .
Result of Action
The primary result of the action of this compound is the production of more robust, resilient polyurethane products . By extending the chains of the polymers, it enhances the physical properties of the materials, making them more suitable for various applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the polymerization process can affect the effectiveness of the chain extension . Additionally, the presence of other substances in the reaction mixture can also impact the compound’s performance .
Análisis Bioquímico
Biochemical Properties
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, particularly at the benzylic position, where it can undergo free radical bromination and nucleophilic substitution . The compound’s biphenyl structure allows it to engage in resonance stabilization, which can affect its reactivity and interaction with other molecules.
Cellular Effects
The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, its impact on gene expression can alter the production of proteins and enzymes, further influencing cellular activities.
Molecular Mechanism
At the molecular level, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s biphenyl core allows it to engage in resonance stabilization, which can enhance its binding affinity to specific enzymes and proteins . This interaction can lead to the inhibition or activation of enzymatic activity, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including alterations in gene expression and enzyme activity . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s biphenyl structure allows it to participate in oxidation-reduction reactions, influencing metabolic flux and the levels of specific metabolites . Its interaction with enzymes can modulate their activity, thereby affecting overall metabolic processes.
Transport and Distribution
Within cells and tissues, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s biphenyl core and ethoxy substituents play a role in determining its transport and distribution properties.
Subcellular Localization
The subcellular localization of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHBHOYULRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175203 | |
| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20994-26-7 | |
| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20994-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(4-(2-Hydroxyethoxy)phenyl)phenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-(4-(2-HYDROXYETHOXY)PHENYL)PHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU252KTJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)

![Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-](/img/structure/B1614978.png)





![1H-Pyrazol-5-amine, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B1614990.png)

